molecular formula C7H13BrN4 B8257366 (S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide

(S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide

Cat. No.: B8257366
M. Wt: 233.11 g/mol
InChI Key: AHLUBXQQWQBZFJ-RGMNGODLSA-N
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Description

(S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide is a chemical compound that features a 1,2,4-triazole ring and a piperidine ring. The presence of these two heterocyclic structures makes it a compound of interest in various fields, including medicinal chemistry and pharmacology. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, while the piperidine ring is a common motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidines with carboxylic acids, followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase reactions can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .

Scientific Research Applications

Properties

IUPAC Name

(2S)-2-(1H-1,2,4-triazol-5-yl)piperidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.BrH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLUBXQQWQBZFJ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NN2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=NN2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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